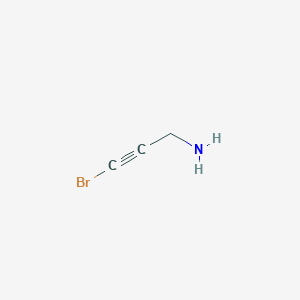
n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluorophenyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide typically involves the reaction of 2,4-difluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity and yield of the compound.
化学反応の分析
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate target proteins, leading to changes in cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
- N-(1-(2,4-Dichlorophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Dibromophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Difluorophenyl)ethyl)-2-(ethylamino)propanamide
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications. Compared to its analogs with different halogen substitutions, the difluorophenyl derivative exhibits superior performance in terms of binding affinity and selectivity for target proteins.
特性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC名 |
N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17) |
InChIキー |
YNHJDCGGMVLJCA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

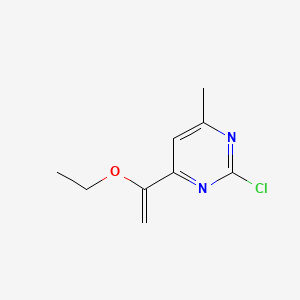
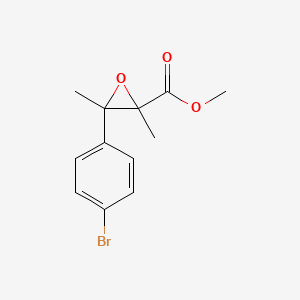
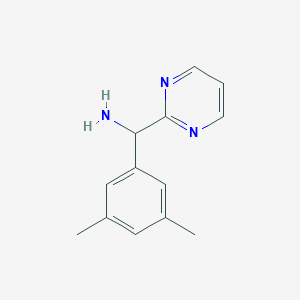
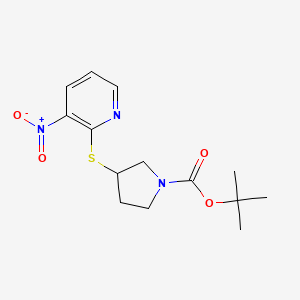

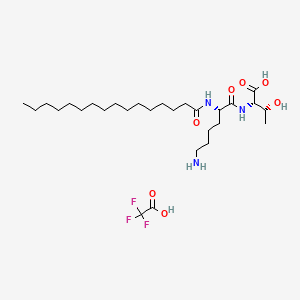
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
